molecular formula C18H20O3 B1327819 Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate CAS No. 898753-71-4

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

Cat. No. B1327819
M. Wt: 284.3 g/mol
InChI Key: HNKBRVPQEHTSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve identifying the compound’s functional groups, its molecular formula, and possibly its role or use in industry or research.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, which can provide insight into its chemical properties and potential uses.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Asymmetric Synthesis

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a compound that can be synthesized through asymmetric reactions, such as the aldol reaction. The synthesis of similar compounds, like ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, involves the use of ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This process highlights the compound's potential in asymmetric synthesis, providing a route to produce chiral molecules which are important in pharmaceuticals and materials science (Wang Jin-ji, 2014).

Structural and Tautomeric Analysis

Compounds related to ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate have been studied for their structural and tautomeric properties. For example, the synthesis of isomeric enaminones from ethyl 2-hydroxy-4-(4-hydroxy-6-methyl-2H-pyran2-on-3-yl)-4-oxo-2-butenoate and 1-naphthylamine revealed insights into tautomerism within such molecules. The detailed X-ray structural analysis and NMR spectroscopic data provided a deeper understanding of their tautomeric equilibria, which is crucial for the design of molecules with specific electronic and optical properties (A. Brbot-Šaranović et al., 2001).

Antitumor Activity

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate and its analogs have been explored for their potential antitumor activities. The synthesis and structural determination of compounds like ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, derived through a series of condensations and cyclization reactions, have shown distinct inhibition of cancer cell line proliferation. These findings suggest the compound's utility in developing new antitumor agents (Ju Liu et al., 2018).

Dimerization Reactions

The compound's framework facilitates dimerization reactions under specific conditions, leading to the formation of dimers with potential applications in organic synthesis and material science. Research on similar naphtho[1,2-b]pyrans has shown how controlled reaction conditions can lead to dimeric structures, which could be useful in creating complex organic molecules with unique properties (W. D. Cotterill et al., 1998).

Cytotoxic Activity and Drug Design

Further studies on related compounds have demonstrated their cytotoxic activities against various cancer cell lines, underscoring the potential of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate derivatives in drug design and cancer therapy. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, for example, revealed potent cytotoxic effects, highlighting the relevance of these compounds in medicinal chemistry and pharmacology (L. Deady et al., 2003).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve speculating on potential future applications of the compound based on its properties and behavior.


Please consult a professional chemist or a trusted source for specific information about this compound. It’s also important to handle all chemicals safely and responsibly.


properties

IUPAC Name

ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBRVPQEHTSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645645
Record name Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

CAS RN

898753-71-4
Record name Ethyl α,α-dimethyl-γ-oxo-2-naphthalenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.